7,7''-Di-O-methyltetrahydrohinokiflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7''-Di-O-methyltetrahydrohinokiflavone is a natural product found in Cycas beddomei with data available.
Scientific Research Applications
Antimalarial Activity
7,7''-Di-O-methyltetrahydrohinokiflavone, a biflavanone isolated from the leaves of Rhus retinorrhoea, has demonstrated moderate antimalarial activity. It was found to be effective against Plasmodium falciparum, with an IC50 of 0.98 µg/ml for the W2 Clone and weaker activity against the D6 Clone with an IC50 of 2.8 µg/ml. This biflavanone did not exhibit cytotoxicity, enhancing its potential as a therapeutic agent (Ahmed et al., 2001).
Antitumor Properties
7,7''-Di-O-methyltetrahydrohinokiflavone has shown significant antitumor activities. It was assayed against various human cancer cell lines, including HT-29 colon adenocarcinoma, NCl-H460 non-small cell lung carcinoma, MCF-7 breast cancer cells, OVCAR-3 ovarian adenocarcinoma, and RXF-393 renal cell carcinoma. The results indicated notable cytotoxic effects on these cell lines, highlighting its potential as an anticancer agent (Daniel et al., 2007).
Neuroprotective and Neuropsychiatric Applications
7,7''-Di-O-methyltetrahydrohinokiflavone, as part of the broader class of flavonoids, has been studied for its potential neuroprotective effects and applications in neuropsychiatric disorders. Research has explored its role in conditions like Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. Flavonoids like 7,7''-Di-O-methyltetrahydrohinokiflavone are being investigated for their ability to cross the blood-brain barrier and selectively activate specific receptors in the brain, contributing to their neuroprotective role (Yang & Zhu, 2021).
Antimicrobial and Antioxidant Activities
Studies have revealed that flavonoids, including compounds like 7,7''-Di-O-methyltetrahydrohinokiflavone, possess antimicrobial and antioxidant properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Their radical scavenging properties make them candidates for therapeutic applications in diseases mediated by oxidative stress and microbial infections (Cushnie & Lamb, 2005).
properties
Product Name |
7,7''-Di-O-methyltetrahydrohinokiflavone |
---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-6-[4-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-12,15,24-25,33-34,37H,13-14H2,1-2H3/t24-,25-/m0/s1 |
InChI Key |
KVNWMXUTPZTXHZ-DQEYMECFSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C[C@H](O5)C6=CC=C(C=C6)O)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O |
synonyms |
7,7''-di-O-methyltetrahydro-hinokiflavone 7,7''-di-O-methyltetrahydrohinokiflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.